molecular formula C21H15BrN2OS2 B11541877 N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

Cat. No.: B11541877
M. Wt: 455.4 g/mol
InChI Key: JWYSEWZBJMXJFT-UHFFFAOYSA-N
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Description

N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is a complex organic compound that features a benzothiazole core with a benzamide group and a 4-bromobenzyl sulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The introduction of the 4-bromobenzyl sulfanyl group can be achieved through nucleophilic substitution reactions, where 4-bromobenzyl chloride reacts with a thiol derivative of the benzothiazole compound. The final step involves the formation of the benzamide group through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps such as recrystallization or chromatography are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide
  • **N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(morpholin-4-ylcarbonyl)benzamide

Uniqueness

N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-bromobenzyl sulfanyl group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H15BrN2OS2

Molecular Weight

455.4 g/mol

IUPAC Name

N-[2-[(4-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C21H15BrN2OS2/c22-16-8-6-14(7-9-16)13-26-21-24-18-11-10-17(12-19(18)27-21)23-20(25)15-4-2-1-3-5-15/h1-12H,13H2,(H,23,25)

InChI Key

JWYSEWZBJMXJFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)Br

Origin of Product

United States

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